2-(2-Methyl-3-nitrophenyl)propan-1-amine
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Overview
Description
2-(2-Methyl-3-nitrophenyl)propan-1-amine is an organic compound with the molecular formula C10H14N2O2 It is a derivative of phenylpropanamine, characterized by the presence of a nitro group and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3-nitrophenyl)propan-1-amine typically involves the nitration of 2-methylphenylpropanamine. The nitration process introduces a nitro group into the aromatic ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-3-nitrophenyl)propan-1-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to a nitroso or nitro compound.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various electrophiles in the presence of catalysts like aluminum chloride.
Major Products Formed
Reduction: 2-(2-Methyl-3-aminophenyl)propan-1-amine.
Oxidation: 2-(2-Methyl-3-nitrosophenyl)propan-1-amine or this compound.
Substitution: Depending on the electrophile used, various substituted derivatives of the original compound.
Scientific Research Applications
2-(2-Methyl-3-nitrophenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-3-nitrophenyl)propan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-4-nitrophenyl)propan-1-amine
- 2-(3-Methyl-3-nitrophenyl)propan-1-amine
- 2-(2-Methyl-3-nitrophenyl)butan-1-amine
Uniqueness
2-(2-Methyl-3-nitrophenyl)propan-1-amine is unique due to the specific positioning of the nitro and methyl groups on the benzene ring. This specific arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the nitro group in the meta position relative to the amine group can affect its electronic properties and interactions with other molecules.
Properties
IUPAC Name |
2-(2-methyl-3-nitrophenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(6-11)9-4-3-5-10(8(9)2)12(13)14/h3-5,7H,6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUYMGFSFPRTIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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